molecular formula C7H13NO4 B12272540 2-Amino-4-methoxy-3,3-dimethyl-4-oxobutanoic acid

2-Amino-4-methoxy-3,3-dimethyl-4-oxobutanoic acid

Cat. No.: B12272540
M. Wt: 175.18 g/mol
InChI Key: UIIKWTKJGVDONY-UHFFFAOYSA-N
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Description

2-Amino-4-methoxy-3,3-dimethyl-4-oxobutanoic acid is an organic compound known for its unique structural properties and potential applications in various scientific fields. It is a derivative of aspartic acid and is characterized by the presence of an amino group, a methoxy group, and a dimethyl-substituted oxobutanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methoxy-3,3-dimethyl-4-oxobutanoic acid typically involves the reaction of appropriate starting materials under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methoxy-3,3-dimethyl-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl-substituted compounds.

Scientific Research Applications

2-Amino-4-methoxy-3,3-dimethyl-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-4-methoxy-3,3-dimethyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active products. Its effects are mediated through binding to active sites on enzymes, altering their activity and influencing metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Aspartic acid: A naturally occurring amino acid with similar structural features.

    Methoxy-substituted amino acids: Compounds with methoxy groups attached to the amino acid backbone.

    Dimethyl-substituted oxo acids: Compounds with dimethyl groups and oxo functionalities.

Uniqueness

2-Amino-4-methoxy-3,3-dimethyl-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2-Amino-4-methoxy-3,3-dimethyl-4-oxobutanoic acid, commonly referred to as TTNPB (Arotinoid Acid), is a compound with significant biological activity, particularly as a potent retinoic acid receptor (RAR) agonist. This article presents a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC₇H₁₃N₁O₄
Molecular Weight175.18 g/mol
CAS Number71441-28-6
Density1.1 ± 0.1 g/cm³
Boiling Point486.8 ± 44.0 °C at 760 mmHg
Melting PointNot Available

TTNPB functions primarily as a RAR agonist , demonstrating high affinity for all three RAR subtypes (α, β, and γ). Competitive binding assays have revealed the following IC50 values:

  • RARα : 5.1 nM
  • RARβ : 4.5 nM
  • RARγ : 9.3 nM

These values indicate that TTNPB effectively competes with retinoic acid for binding to RARs, which are critical in regulating gene expression related to cell differentiation and development .

Biological Effects

  • Cell Proliferation and Differentiation :
    • TTNPB has been shown to induce differentiation in various cancer cell lines, including retinoblastoma cells. It promotes apoptosis through mechanisms involving the upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins like Bcl-2 .
    • In studies involving human retinoblastoma cell lines, TTNPB's ability to enhance apoptosis was linked to its interaction with the RAR signaling pathway, which is crucial for normal retinal development .
  • Antiviral Activity :
    • Research indicates that TTNPB may exhibit antiviral properties, particularly against flavivirus replication. This suggests potential applications in treating viral infections .
  • Neuroprotective Effects :
    • Preliminary studies have indicated that TTNPB may also possess neuroprotective properties, making it a candidate for further exploration in neurological disorders .

Case Studies

Several key studies have highlighted the biological activity of TTNPB:

  • Study on Retinoblastoma Cells : A study demonstrated that TTNPB effectively induced apoptosis in retinoblastoma cells through RAR-mediated pathways, leading to decreased cell viability and increased expression of apoptotic markers such as caspase-3 .
  • Antiviral Mechanism Investigation : Another investigation explored the compound's mechanism against flavivirus replication, revealing that TTNPB interferes with viral RNA synthesis through its action on cellular pathways influenced by retinoic acid .

Properties

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

2-amino-4-methoxy-3,3-dimethyl-4-oxobutanoic acid

InChI

InChI=1S/C7H13NO4/c1-7(2,6(11)12-3)4(8)5(9)10/h4H,8H2,1-3H3,(H,9,10)

InChI Key

UIIKWTKJGVDONY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C(=O)O)N)C(=O)OC

Origin of Product

United States

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